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Compound of Interest

Compound Name: R547

Cat. No.: B1678716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
R547 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent

kinases (CDKs), key regulators of the cell cycle.[1][2][3] Its ability to target multiple CDKs

involved in cell cycle progression has positioned it as a compound of significant interest in

oncology research. This technical guide provides an in-depth overview of the chemical

structure, properties, mechanism of action, and experimental protocols related to R547,

intended to serve as a comprehensive resource for researchers in drug discovery and

development.

Chemical Structure and Properties
R547, chemically known as --INVALID-LINK--methanone, is a diaminopyrimidine derivative.[1]

The molecule was developed by Hoffmann-La Roche and is also referred to as RO-4584820.[2]

Chemical Structure
IUPAC Name: [4-amino-2-[[1-(methylsulfonyl)piperidin-4-yl]amino]pyrimidin-5-yl]-(2,3-difluoro-6-

methoxyphenyl)methanone

Chemical Formula: C18H21F2N5O4S

Molecular Weight: 441.45 g/mol
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CAS Number: 741713-40-6

Physicochemical Properties
Property Value Reference

Molecular Weight 441.45 [4]

Formula C18H21F2N5O4S [4]

Solubility Soluble to 100 mM in DMSO [4]

Purity ≥98% [4]

Storage Store at +4°C [4]

Mechanism of Action and Signaling Pathway
R547 is an ATP-competitive inhibitor of several cyclin-dependent kinases, with high potency

against CDK1, CDK2, and CDK4.[2][3] These kinases, in complex with their cyclin partners, are

crucial for the regulation of cell cycle progression. By inhibiting these kinases, R547 blocks the

phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[5]

The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1-S

phase transition. Phosphorylated Rb releases the transcription factor E2F, allowing for the

expression of genes necessary for DNA replication and cell cycle progression. R547's inhibition

of CDKs prevents Rb phosphorylation, leading to cell cycle arrest at the G1 and G2 phases

and, in many cancer cell lines, the induction of apoptosis.[5]
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Figure 1: R547 Signaling Pathway

Biological Activity and Therapeutic Potential
R547 exhibits potent inhibitory activity against a panel of cancer cell lines, irrespective of their

p53 or multidrug resistance status.[2][5] Its broad activity profile suggests its potential as a
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therapeutic agent for a variety of solid tumors.

Enzymatic Inhibition
Target Ki (nM) Reference

CDK1/cyclin B 2 [6]

CDK2/cyclin E 3 [6]

CDK4/cyclin D1 1 [6]

GSK3α 46 [6]

CDK7/cyclin H 171 [6]

GSK3β 260 [6]

Cellular Activity
A study of R547's effect on various human tumor cell lines demonstrated broad anti-

proliferative activity.

Cell Line Tumor Type IC50 (µM) Reference

HCT116 Colon 0.08 [1]

A549 Lung <0.60 [5]

MDA-MB-231 Breast <0.60 [5]

PC-3 Prostate <0.60 [5]

SK-MEL-28 Melanoma <0.60 [5]

In Vivo Efficacy
In preclinical xenograft models, R547 has demonstrated significant tumor growth inhibition

when administered orally.[1][2] For instance, in an HCT116 human colorectal tumor xenograft

model in nude mice, R547 showed up to 95% tumor growth inhibition.[1]

Clinical Development
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A Phase I clinical trial (NCT00400296) was conducted to evaluate the safety and

pharmacokinetics of R547 in patients with advanced solid tumors.[2][7] The study determined

the maximum tolerated dose and recommended dose for further development.[7]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of R547.

Synthesis of R547
The synthesis of R547 is described by Chu et al. in the Journal of Medicinal Chemistry (2006),

49(22), 6549-6560.[1] The key steps involve the construction of the diaminopyrimidine core

followed by coupling with the piperidine and the difluoro-methoxyphenyl moieties. A detailed,

step-by-step protocol can be found in the supporting information of the aforementioned

publication.

Starting
Materials

Diaminopyrimidine
Core Synthesis

Coupling with
1-(Methylsulfonyl)piperidin-4-amine

Coupling with
(2,3-Difluoro-6-methoxyphenyl)methanol Oxidation Purification

(Chromatography) R547
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Figure 2: R547 Synthesis Workflow

In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of R547 against specific CDK/cyclin

complexes.

Materials:

Recombinant human CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin

D1)

Substrate peptide (e.g., histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)
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[γ-32P]ATP

R547 stock solution (in DMSO)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of R547 in kinase reaction buffer.

In a microplate, combine the CDK/cyclin enzyme, substrate peptide, and R547 dilution (or

DMSO for control).

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each R547 concentration and determine the Ki

value using appropriate software.

Cell Proliferation (MTT) Assay
Objective: To determine the anti-proliferative activity (IC50) of R547 in cancer cell lines.

Materials:

Cancer cell lines (e.g., HCT116, A549)

Cell culture medium and supplements
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R547 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of R547 (or DMSO for control) and incubate for a specified

period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Add solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each R547 concentration relative to the control

and determine the IC50 value.
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Figure 3: MTT Assay Workflow

Western Blot Analysis of Rb Phosphorylation
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Objective: To assess the effect of R547 on the phosphorylation of Retinoblastoma protein in

cells.

Materials:

Cancer cell line

R547 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with various concentrations of R547 for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against phospho-Rb and total Rb. A loading

control like β-actin should also be probed.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Conclusion
R547 is a well-characterized, potent inhibitor of cyclin-dependent kinases with demonstrated

anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. Its

mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell

cycle arrest, makes it a valuable tool for cancer research and a potential candidate for

therapeutic development. This technical guide provides a comprehensive overview of its

chemical and biological properties, along with detailed experimental protocols to aid

researchers in their investigation of this promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [R547: A Comprehensive Technical Guide to a Potent
Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678716#r547-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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